2-n-Butoxy-4-fluorothiophenol
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Overview
Description
2-n-Butoxy-4-fluorothiophenol is an organosulfur compound characterized by the presence of a butoxy group and a fluorine atom attached to a thiophenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-Butoxy-4-fluorothiophenol typically involves the introduction of the butoxy and fluorine substituents onto a thiophenol ring. One common method involves the reaction of 4-fluorothiophenol with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-n-Butoxy-4-fluorothiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The butoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines, alcohols, or thiols in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Thiols, sulfides
Substitution: Various substituted thiophenols depending on the nucleophile used
Scientific Research Applications
2-n-Butoxy-4-fluorothiophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-n-Butoxy-4-fluorothiophenol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atom may enhance the compound’s stability and reactivity, while the butoxy group can influence its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-Fluorothiophenol: Lacks the butoxy group, making it less hydrophobic.
2-n-Butoxy-4-chlorothiophenol: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
2-n-Butoxy-4-methylthiophenol: Contains a methyl group instead of fluorine, altering its electronic properties.
Uniqueness
2-n-Butoxy-4-fluorothiophenol is unique due to the combination of the butoxy and fluorine substituents, which confer distinct chemical and physical properties. The presence of the fluorine atom can enhance the compound’s stability and reactivity, while the butoxy group increases its hydrophobicity and potential for membrane interaction.
Properties
IUPAC Name |
2-butoxy-4-fluorobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FOS/c1-2-3-6-12-9-7-8(11)4-5-10(9)13/h4-5,7,13H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOVORXPGCENGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)F)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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